tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate
Description
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclopentyl ring, which is further substituted with a hydroxymethyl group and a carbamate group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
JHCUAQXGKDRBOU-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the tert-butyl ester group . The reaction conditions often require a metal-free environment to ensure smooth progression of the reaction .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamate group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of pharmacologically active compounds .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbamate group can undergo hydrolysis to release active intermediates that further modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl hydroperoxide
- Cyclopentyl carbamate
Uniqueness
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate is unique due to its combination of a tert-butyl group, a hydroxymethyl group, and a cyclopentyl ring. This unique structure imparts distinct reactivity and stability compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
